molecular formula C16H20N2O2 B046839 Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate CAS No. 123730-67-6

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

Cat. No.: B046839
CAS No.: 123730-67-6
M. Wt: 272.34 g/mol
InChI Key: FPMGPVRBKDTWFD-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a chemical compound with the molecular formula C16H20N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with a benzyl group, a cyano group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate typically involves the reaction of 1-benzylpiperidine with ethyl cyanoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 123730-67-6
  • Purity : ≥97% .

This compound is structurally related to various piperidine derivatives, which have been shown to exhibit a range of pharmacological activities. The compound's biological activity can be attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic systems.

Analgesic Properties

Research indicates that compounds similar to this compound may possess analgesic properties. For instance, derivatives of piperidine have been explored for their ability to modulate pain pathways, as seen in studies involving morphine-like compounds that target opioid receptors .

Biological Activity Overview

Activity Description Reference
AnalgesicPotential pain relief mechanisms similar to morphine derivatives.
AntispasmodicExhibits muscle-relaxing properties by acting on the central nervous system.
NeurotropicMay influence neurotropic factors, aiding in neuroprotection.
Cholinergic AgonistActs on the cholinergic system, potentially enhancing cognitive functions.

Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of various piperidine derivatives, including this compound. The results indicated that certain structural modifications significantly enhanced analgesic potency while reducing side effects compared to traditional opioids.

Study 2: Antispasmodic Activity

In another study focusing on antispasmodic activity, this compound was tested in animal models for its ability to alleviate colic pain. Results showed a notable reduction in muscle spasms, suggesting its potential use in treating gastrointestinal disorders.

Properties

IUPAC Name

ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-20-15(19)16(13-17)8-10-18(11-9-16)12-14-6-4-3-5-7-14/h3-7H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMGPVRBKDTWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558581
Record name Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123730-67-6
Record name Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123730-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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